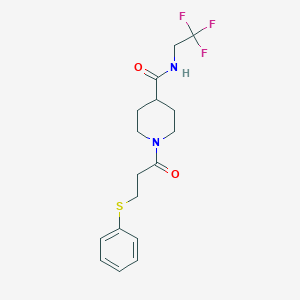

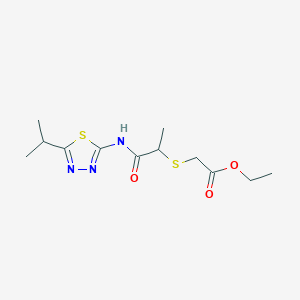

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine-4-carboxamide derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Piperidine-4-carboxamides are a versatile class of compounds that have been explored for their potential as inhibitors and antagonists in various biological pathways .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives typically involves the preparation of piperidine analogs with specific substituents that confer the desired biological activity. For instance, paper describes the synthesis of N-phenyl piperidine analogs leading to the identification of 3-carboxamides with potent activity against HIV-1. Similarly, paper details the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists, highlighting the importance of aryl groups and their substituents on in-vitro potency. These examples suggest that the synthesis of "1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide" would likely involve the introduction of a phenylthio group and a trifluoroethyl group to the piperidine-4-carboxamide core.

Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamides is critical for their interaction with biological targets. Crystallographic evidence can provide insights into the binding motif of these compounds, as discussed in paper . The presence of specific functional groups, such as the triazine heterocycle in paper , is essential for high potency and selectivity. The molecular structure of the compound would include a piperidine ring, a carboxamide group, and specific substituents that could influence its binding properties.

Chemical Reactions Analysis

The chemical reactions involving piperidine-4-carboxamides would depend on the functional groups present on the molecule. For example, the phenylthio group in the compound of interest may undergo reactions typical of thiols, such as oxidation or alkylation. The trifluoroethyl group may affect the molecule's reactivity and stability, as fluorine atoms can influence the electronic properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamides are influenced by their molecular structure. The presence of a trifluoroethyl group, as in the compound of interest, would likely increase the lipophilicity and could affect the compound's volatility due to the presence of fluorine atoms. The phenylthio group may contribute to the compound's overall stability and solubility in organic solvents. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be an essential aspect of the compound's properties, as seen in paper , where the pharmacokinetic profile of a TRPM8 antagonist was evaluated.

科学的研究の応用

Discovery and Optimization of Inhibitors

Piperidine-4-carboxamides have been identified as inhibitors in the context of enzyme targeting and disease treatment. For instance, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase showcases the importance of the piperidine scaffold and specific functional groups in achieving high potency and selectivity against targets relevant for various diseases, including cardiovascular diseases and inflammation (R. K. Thalji et al., 2013).

Synthesis and Chemical Properties

Research into the Mannich reaction and its application in synthesizing N,S-containing heterocycles, including piperidine derivatives, provides valuable insights into synthetic pathways that can be leveraged to create complex molecules for further pharmacological evaluation (V. Dotsenko et al., 2012).

Pharmacological Applications

Piperidine-4-carboxamides have been explored for their pharmacological properties, including acting as CCR5 antagonists for HIV-1 treatment. The design and optimization of these compounds highlight the role of specific substituents in enhancing drug properties such as metabolic stability, potency, and selectivity (Shinichi Imamura et al., 2006).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of piperidine-4-carboxamide derivatives for antimicrobial and antiviral activities underscore their potential in addressing infectious diseases. Compounds derived from this scaffold have been tested against various bacterial and viral pathogens, demonstrating moderate to significant activity and suggesting a pathway for developing new therapeutic agents (Rahul P. Jadhav et al., 2017).

Neuroinflammatory and Neuroleptic Applications

Research into targeting neuroinflammation and neuroleptic applications has also been conducted using piperidine derivatives. These studies aim at understanding the role of specific receptors in neurological conditions and exploring therapeutic strategies for diseases like Alzheimer's, showcasing the versatility of piperidine-4-carboxamides in addressing a wide range of neurological disorders (A. Horti et al., 2019).

特性

IUPAC Name |

1-(3-phenylsulfanylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2S/c18-17(19,20)12-21-16(24)13-6-9-22(10-7-13)15(23)8-11-25-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSZZANBWZNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

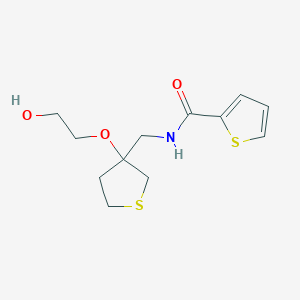

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)